2-Methylindolin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103796-39-0 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3 |
InChI Key |
SVLIYUWVAZNKJY-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
Canonical SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
Synonyms |
Indoline, 6-amino-2-methyl- (6CI) |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 2 Methylindolin 6 Amine
Reactions Involving the Amine Functional Group
The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. studymind.co.uk This nucleophilicity is central to many of its characteristic reactions.
The primary amine at the 6-position of the indoline (B122111) ring can act as a nucleophile, attacking electron-deficient centers. studymind.co.uk In these SN2 reactions, the amine's lone pair of electrons forms a new bond with an electrophilic carbon atom, such as that in a halogenoalkane, displacing a leaving group. science-revision.co.uk The initial attack by the amine nucleophile on the alkyl halide leads to the formation of an ammonium (B1175870) salt intermediate. studymind.co.uk A second molecule of the amine can then act as a base, deprotonating the intermediate to yield the final substituted amine product. science-revision.co.uk
| Reaction Type | Reactant | General Product | Mechanism |
| Nucleophilic Substitution | Halogenoalkane (R-X) | Secondary Amine | SN2 |
Alkylation of the primary amine group can be achieved using alkyl halides. However, a significant challenge with direct alkylation is the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide. masterorganicchemistry.com This can result in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, which then requires separation. studymind.co.uk
To achieve more controlled alkylation, particularly for the synthesis of tertiary amines, reductive amination is a commonly employed alternative. libretexts.org This two-part method involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the target amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org
| Alkylation Method | Reagents | Key Features/Challenges |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Simple conditions, but leads to mixtures of products due to over-alkylation ("runaway reaction"). wikipedia.orgmasterorganicchemistry.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Provides controlled synthesis of 1°, 2°, or 3° amines by forming an imine intermediate followed by reduction. libretexts.org |
The amine group of 2-Methylindolin-6-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. google.commdpi.com This reaction is fundamental in organic synthesis, often employed to install a protecting group on the amine. mdpi.com The reaction can be performed under solvent- and catalyst-free conditions, for example, by heating the amine with acetic anhydride. mdpi.com Acylation can also be a key step in the kinetic resolution of racemic amines, where a chiral acylating agent reacts at different rates with the enantiomers of the amine, allowing for their separation. researchgate.netnih.gov
| Acylating Agent | Typical Conditions | Product |
| Acetic Anhydride | Heat (e.g., 60 °C), solvent-free. mdpi.com | N-(2-methylindolin-6-yl)acetamide |
| Acyl Chloride (e.g., Benzoyl Chloride) | Organic solvent (e.g., THF), may require a base. google.com | N-(2-methylindolin-6-yl)benzamide |
| Chiral Acylating Agents | Non-enzymatic catalyst, organic solvent. nih.gov | Diastereomeric amides (for kinetic resolution) |
Quaternary ammonium salts are characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups, making them permanently charged regardless of pH. wikipedia.org Their formation from a primary amine like this compound is typically achieved through exhaustive alkylation, often using an excess of a reactive alkyl halide like methyl iodide. libretexts.org The reaction proceeds stepwise, with the amine being successively converted from primary to secondary, then to tertiary, and finally to the quaternary ammonium salt. masterorganicchemistry.com The conversion of a tertiary amine to a quaternary ammonium salt specifically via reaction with an alkyl halide is known as the Menshutkin reaction. wikipedia.orgwikipedia.org
| Stage | Reactant | Product |
| Primary to Secondary Amine | Alkyl Halide | Secondary Ammonium Halide |
| Secondary to Tertiary Amine | Alkyl Halide | Tertiary Ammonium Halide |
| Tertiary to Quaternary Amine | Alkyl Halide | Quaternary Ammonium Salt |
Acylation Reactions
Electrophilic Substitution on the Aromatic Ring System
The benzene (B151609) portion of the this compound molecule is susceptible to electrophilic aromatic substitution, a process where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.com The rate and position of this substitution are heavily influenced by the existing substituents. The primary amino group (-NH₂) is a very strong activating group, meaning it increases the electron density of the ring and makes it more reactive towards electrophiles. It is an ortho, para-director. Similarly, the fused alkyl-substituted pyrrolidine (B122466) ring acts as an electron-donating group, further activating the aromatic system.
Given the structure of this compound, the positions ortho (C5) and para (C7, though this position is part of the fused ring system, substitution at C7 is less common) to the powerful amino group are the most likely sites for electrophilic attack. The C5 position is particularly activated by both the amino group and the indoline ring system.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Methyl-5-nitroindolin-6-amine |
| Halogenation | Br₂, FeBr₃ savemyexams.com | 5-Bromo-2-methylindolin-6-amine |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ savemyexams.com | 5-Acetyl-2-methylindolin-6-amine |
Oxidation Reactions and Formation of Novel Heterocyclic Derivatives
Oxidation of indoline derivatives can lead to a variety of products, including the corresponding indole (B1671886) or other novel heterocyclic systems. rsc.org The specific outcome often depends on the oxidizing agent and the reaction conditions. Research on the closely related compound 1-amino-2-methylindoline demonstrates its complex oxidative chemistry. researchgate.net When reacted with monochloramine, it can form 1-amino-2-methylindole in a strongly alkaline medium, or an azo(2-methyl)indoline compound in neutral or slightly alkaline conditions. researchgate.net This azo derivative can further decompose upon heating to yield 1,1′-bi(2-methyl)indoline. researchgate.net
Furthermore, the oxidation of 2-methylindole (B41428), a related structure, with potassium hexacyanoferrate(III) in an alkaline medium has been shown to produce 2-methylindolin-3-one. ekb.egekb.eg Swern oxidation provides a method for converting indolines directly into indoles. rsc.org These examples suggest that the oxidation of this compound could yield various complex heterocyclic structures depending on the chosen reagents and conditions.
| Reaction/Reagent | Substrate Analog | Product(s) | Reference |
| Monochloramine (strongly alkaline) | 1-Amino-2-methylindoline | 1-Amino-2-methylindole | researchgate.net |
| Monochloramine (neutral/slightly alkaline) | 1-Amino-2-methylindoline | Azo(2-methyl)indoline | researchgate.net |
| Potassium Hexacyanoferrate(III) | 2-Methylindole | 2-Methylindolin-3-one | ekb.egekb.eg |
| Swern Oxidation | Indoline | Indole | rsc.org |
Mechanisms of Oxidative Transformations
The oxidation of indoline derivatives can proceed through various mechanisms, often leading to the corresponding indole structure. For 2-methylindoline (B143341), oxidation to 2-methylindole is a known transformation. scispace.comrsc.org The presence of the 6-amino group in this compound introduces additional reaction pathways.
Oxidative transformations can be catalyzed by different systems. For instance, quinone-based catalysts, inspired by copper amine oxidases, are effective in the aerobic dehydrogenation of nitrogen heterocycles. nih.gov A proposed mechanism for such reactions involves a hemiaminal intermediate rather than a transamination pathway. nih.gov In the presence of a catalyst like 1,10-phenanthroline-5,6-dione/ZnI₂, 2-methylindoline is oxidized to 2-methylindole in good yields. nih.gov
Another pathway involves deprotonation at the nitrogen atom, followed by the formation of a radical intermediate. rsc.org For example, using sodium hydride (NaH) under an air atmosphere, indolines are converted to indoles. rsc.org The reaction is believed to proceed via the deprotonation of the N-H bond to form an anionic intermediate, which then leads to an indoline radical. rsc.org At elevated temperatures (100 °C), 2-methylindoline undergoes this oxidation to form 2-methylindole. rsc.org Furthermore, highly efficient dehydrogenation of 2-methylindoline has been achieved using a tetranuclear ruthenium complex as a catalyst under acceptorless (anhydrous) conditions at high temperatures (200 °C). nih.gov
The primary amino group at the 6-position is also susceptible to oxidation, which can lead to the formation of nitroso, nitro, or coupled azo derivatives depending on the oxidizing agent and reaction conditions.
Table 1: Examples of Oxidative Transformations of Indoline Derivatives
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| 2-Methylindoline | 1,10-phenanthroline-5,6-dione/ZnI₂, O₂ | 2-Methylindole | 73% | nih.gov |
| 2-Methylindoline | NaH, Air, 100 °C | 2-Methylindole | - | rsc.org |
| 2-Methylindoline | {[(PCy₃)(CO)RuH]₄(μ₄-O)(μ₃-OH)(μ₂-OH)} | 2-Methylindole | ~8000 TON | nih.gov |
Rearrangement Pathways and Transient Intermediates (e.g., Aminonitrenes, Diaziridines)
The reactivity of the exocyclic amino group can lead to fascinating molecular rearrangements through highly reactive, transient intermediates. Studies on the closely related compound 1-amino-2-methylindoline provide significant insight into these pathways. When 1-amino-2-methylindoline reacts with monochloramine, the reaction is proposed to proceed through the transient formation of an indolic aminonitrene. researchgate.netresearchgate.net
This highly reactive aminonitrene intermediate can then follow different pathways depending on the reaction medium. researchgate.netresearchgate.net In a strongly alkaline environment, the aminonitrene is believed to undergo a rearrangement to form a diaziridine intermediate. researchgate.netresearchgate.net This three-membered ring containing two nitrogen atoms is also transient and subsequently rearranges to yield the final product, 1-amino-2-methylindole. researchgate.netresearchgate.net While this specific research was conducted on the N-amino derivative, similar principles of aminonitrene formation and subsequent rearrangement could potentially be applicable to the 6-amino isomer under specific reaction conditions, leading to novel heterocyclic systems.
Formation of Azo and Tetrazenetype Derivatives
The amino group of this compound is a key functional group for the synthesis of derivatives containing nitrogen-nitrogen bonds, such as azo and tetrazene compounds. The formation of these derivatives often begins with diazotization of the primary amine, a standard reaction for aromatic amines where they react with a source of nitrous acid (e.g., NaNO₂ in acid) to form a diazonium salt. These salts are versatile intermediates.
Further reaction of the diazonium salt can lead to various products. For instance, coupling the diazonium salt with an electron-rich aromatic compound (a coupling component) results in the formation of an azo dye. nih.gov
Alternatively, the oxidation of N-amino heterocycles can lead to the formation of tetrazene and azo derivatives. researchgate.netresearchgate.net In the case of 1-amino-2-methylindoline reacting with monochloramine, the reaction outcome is highly dependent on the pH of the medium. researchgate.netresearchgate.net While a strongly alkaline medium favors rearrangement to an indole derivative, conducting the reaction in a neutral or slightly alkaline medium leads to the precipitation of a tetrazene-type derivative and the formation of azo(2-methyl)indoline. researchgate.netresearchgate.net The formation of these N-N coupled products highlights a competitive pathway to the rearrangement reactions. researchgate.netresearchgate.net
Condensation Reactions with Carbonyl Compounds
The primary amino group at the 6-position of this compound can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.orglibretexts.org This type of reaction, known as alkylimino-de-oxo-bisubstitution, is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon. wikipedia.org
The initial addition forms a hemiaminal (or carbinolamine) intermediate. wikipedia.org For primary amines like this compound, this intermediate is generally unstable and undergoes dehydration (loss of a water molecule) to form a stable imine, also known as a Schiff base. wikipedia.orglibretexts.org The reaction is reversible, and to drive it to completion, water is often removed from the reaction mixture using methods like azeotropic distillation or molecular sieves. wikipedia.org
The resulting imine contains a C=N double bond where the nitrogen is connected to the indoline scaffold. These Schiff bases are valuable intermediates in organic synthesis and can be involved in further transformations.
Table 2: General Condensation Reaction with Carbonyls
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type | Reference |
| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Hemiaminal | Imine (Schiff Base) | Nucleophilic Addition-Elimination | wikipedia.org |
| This compound | Carbonyl Compound | Hemiaminal | 6-Imino-2-methylindoline derivative | Condensation | wikipedia.orglibretexts.org |
Thermal Decomposition Pathways and Stability Studies
The thermal stability of amines is a critical factor in their application, particularly at elevated temperatures. Generally, the thermal degradation of amines can occur at temperatures exceeding 120-150°C. researchgate.net This process can be influenced by factors such as pressure and the presence of catalysts or other chemical species. researchgate.netepri.com
For derivatives of 2-methylindoline, specific stability data has been reported. A study on the tetrazene derivative formed from 1-amino-2-methylindoline showed that it decomposes around 150°C, yielding 1,1′-bi(2-methyl)indoline. researchgate.netresearchgate.net This indicates a specific pathway of thermal decomposition involving the cleavage of the N=N bond and subsequent radical coupling.
For this compound itself, while specific decomposition studies are not widely available, general principles suggest that upon heating, it would likely decompose. The hazardous decomposition products expected from the combustion or thermal breakdown of such nitrogen-containing organic compounds include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). aksci.com The stability would also be influenced by the presence of oxygen, with thermal-oxidative degradation often occurring at lower temperatures than pyrolysis in an inert atmosphere. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the Indoline (B122111) Scaffold
Substituent Effects on Biological Activity
The biological activity of indoline derivatives can be significantly influenced by the nature and position of substituents on the indoline ring. Studies on various indoline-based compounds have shown that both electron-donating and electron-withdrawing groups can impact potency and selectivity. For instance, in a series of indolin-2-one compounds designed as disruptors of EWS-FLI1 interactions, substitutions on the indoline ring were explored to understand their importance. nih.gov It was found that a dimethoxy-substituted compound retained the same potency as the parent compound, while other modifications led to varied results. nih.gov This suggests that steric and electronic properties of the substituents play a critical role in determining the biological outcome. nih.gov
In another study focused on ligands for α-synuclein fibrils, substitution at the 5-position of the indolin-2-one ring with a hydroxyl group resulted in a decrease in affinity. nih.gov This highlights the sensitivity of the binding pocket to modifications at this position.
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Indoline Ring (general) | Dimethoxy | Retained potency in TC32 cells for EWS-FLI1 disruption. | nih.gov |
| C-5 | -OH (hydroxyl) | Reduced affinity for α-synuclein fibrils. | nih.gov |
| C-5 | -F (fluoro) | Well tolerated with marginal loss in potency against T. brucei, but only marginal improvement in metabolic stability. | acs.org |
| N-1 | Alkyl groups (e.g., -CH3, -CH2Ph) | Minor effect on affinity for α-syn, Aβ, and tau fibrils. | nih.gov |
| N-1 | Acylation with various groups | Used to decorate the N-1 position in the synthesis of 5-LOX/sEH inhibitors. | acs.org |
Exploration of Substituents at Nitrogen (N-1) and Aromatic (C-6) Positions
The N-1 and C-6 positions of the indoline scaffold are critical points for modification to modulate pharmacological properties. The nitrogen at the N-1 position can be alkylated or acylated to introduce a variety of functional groups. acs.orgacs.org For example, N-1 alkylation of 5-nitroindoline (B147364) has been achieved using different aldehydes. acs.org In the context of α-synuclein fibril ligands, alkylation of the indolin-2-one nitrogen had only a minor effect on the affinity for the target fibrils. nih.gov
The aromatic ring, including the C-6 position, offers another avenue for structural modification. The amine group at C-6 in 2-Methylindolin-6-amine is a key functional handle that can be derivatized to create new analogues. While direct SAR studies on C-6 substituted 2-methylindolines are not extensively detailed in the provided results, research on related indoline scaffolds provides valuable insights. For example, substitutions at the C-5 and C-7 positions have been shown to influence activity. In the development of inhibitors for Trypanosoma brucei, a fluorine atom was introduced at the C-5 position in an attempt to block a potential metabolic hot spot. acs.orgacs.org
Correlating Structural Features with Functional Outcomes
A primary goal of SAR studies is to establish clear correlations between specific structural features and their functional consequences. This allows for the rational design of new molecules with improved properties. For instance, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, it was noted that the presence of a urea (B33335) group is a pivotal requirement for potent sEH inhibition. nih.gov
Automated design approaches have been used to evolve molecules toward a desired polypharmacological profile. nih.govresearchgate.net In one such study, a series of 2-methylindoline (B143341) derivatives were evolved from the drug donepezil (B133215) to achieve high activity at the D4 receptor. nih.govresearchgate.net This demonstrates a direct correlation between the evolved 2,3-dihydro-indol-1-yl chemotype and the desired functional outcome of D4 receptor activity. nih.govresearchgate.net
| Structural Feature | Functional Outcome | Example Compound/Scaffold | Reference |
|---|---|---|---|
| Urea group | Potent sEH inhibition. | Indoline-based dual 5-LOX/sEH inhibitors. | nih.gov |
| 2,3-dihydro-indol-1-yl chemotype | High predicted D4 receptor activity. | Derivatives evolved from donepezil. | nih.govresearchgate.net |
| 4-fluorophenyl pendant ether moiety on 5-fluoroindoline (B1304769) | Improved metabolic stability and good plasma protein free fraction. | Compound 55 for T. brucei. | acs.org |
| Substitution of para position of benzylidene ring with a nitro group | Improved affinity and selectivity for α-synuclein fibrils over Aβ and tau fibrils. | Compound 28 (3-(benzylidene)indolin-2-one derivative). | nih.gov |
Design of Hybrid Molecules and Dual-Targeting Agents
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to create agents with dual or multiple modes of action. nih.govelsevier.com The indoline and its related isatin (B1672199) (indoline-2,3-dione) scaffold are frequently used in the design of such hybrid molecules.
Researchers have designed and synthesized novel pyrrolo[2,3-d]pyrimidine-isatin hybrids linked by hydrazine, which have shown promising anticancer and multi-kinase inhibitory effects. nih.gov Similarly, pyrazole-indole hybrids have been developed as antitumor agents, demonstrating good to excellent activity against various human cancer cell lines. nih.gov Another study focused on creating isatin-Schiff base and 1,2,3-triazole hybrids as potential antiviral agents against SARS-CoV-2. tandfonline.com These examples underscore the utility of the indoline core structure in constructing complex molecules designed to engage multiple biological targets simultaneously. nih.govnih.govtandfonline.com
| Hybrid Scaffold | Linked Pharmacophores | Targeted Disease/Activity | Reference |
|---|---|---|---|
| Isatin-pyrrolo[2,3-d]pyrimidine | Isatin and pyrrolo[2,3-d]pyrimidine | Anticancer, multi-kinase inhibition | nih.gov |
| Pyrazole-indole | Pyrazole and indole (B1671886) | Antitumor | nih.gov |
| Isatin-Schiff base-1,2,3-triazole | Isatin, Schiff base, and 1,2,3-triazole | Antiviral (SARS-CoV-2) | tandfonline.com |
Strategies for Enhancing Pharmacological Profiles (e.g., ADME Considerations)
Optimizing the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a lead compound is a critical step in drug development. nih.gov Poor ADME properties are a major cause of late-stage drug failure. Therefore, strategies to enhance the pharmacological profile are often considered early in the design process. nih.gov
One common strategy is to block sites of metabolic vulnerability. For example, in the development of indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei, computer-based predictions suggested that the C-5 position of the indoline ring was a potential metabolic "hot spot". acs.org To address this, analogues with a fluorine atom at the C-5 position were synthesized. acs.orgacs.org This modification is a frequently used tactic in medicinal chemistry to improve metabolic stability without significantly altering the binding affinity. acs.org The resulting 5-fluoroindoline derivative with a 4-fluorophenyl pendant showed improved metabolic stability. acs.org Molecular docking approaches are also valuable tools for virtually screening the ADME space of drug candidates to prioritize compounds for further development. nih.gov
| Strategy | Pharmacological Goal | Example | Reference |
|---|---|---|---|
| Fluorination at metabolic hot spot | Improve metabolic stability | Synthesis of 5-fluoroindoline derivatives to block potential metabolism at the C-5 position. | acs.orgacs.org |
| Consideration of ADME space in early discovery | Enhance late-stage survival rate of drug candidates | Using molecular docking to virtually screen ADME properties. | nih.gov |
| Automated, adaptive design | Optimize for brain penetrability (Distribution) | Evolving ligands to meet a multi-objective profile including ADME scores. | nih.govresearchgate.net |
| Varying pendant groups | Improve metabolic stability and potency | Replacing a 4-chlorophenyl group with a 4-fluorophenyl group (compound 43) led to very good metabolic stability. | acs.org |
Role As a Key Intermediate in Organic Synthesis
Precursor in Pharmaceutical Synthesis
The indoline (B122111) scaffold is a significant structure in medicinal chemistry, forming the basis for a variety of therapeutic agents. rsc.org While specific data on 2-Methylindolin-6-amine is limited, its parent structure, 2-methylindoline (B143341), serves as a crucial starting material for numerous pharmaceutical compounds. nbinno.comchemicalbook.com
The synthesis of the diuretic and antihypertensive drug Indapamide does not directly involve this compound. Instead, the key intermediate is 1-amino-2-methylindoline . researchgate.net
The synthesis pathway to Indapamide typically begins with 2-methylindoline . This starting material undergoes nitrosation to form N-nitroso-2-methylindoline. Subsequent reduction of the nitroso group, often using a reducing agent like zinc or lithium aluminum hydride, yields 1-amino-2-methylindoline. google.com This intermediate is then acylated with 4-chloro-3-sulfamoylbenzoyl chloride to produce Indapamide. chemicalbook.com
The chemical structures of these compounds are distinct:
This compound : Features an amino group (-NH₂) at the 6th position of the benzene (B151609) ring.
1-amino-2-methylindoline : Features an amino group attached to the nitrogen atom of the indoline ring (position 1).
No scientific literature currently supports a role for this compound as a precursor or intermediate in the synthesis of Indapamide.
Indoline derivatives are explored for a wide range of therapeutic applications. Research has been conducted on various substituted indolines for their potential as antioxidant and anti-inflammatory agents. acs.org For instance, studies on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for anti-inflammatory purposes have involved the synthesis of derivatives starting from 5-nitroindoline (B147364), which is later reduced to the corresponding amine. nih.gov While this highlights the importance of amino-indoline derivatives in drug discovery, specific research detailing the use of this compound as a key intermediate is not prominently available.
Synthesis of Antihypertensive Drugs (e.g., Indapamide Precursors)
Intermediate for Dyes and Functional Materials
The parent compound, 2-methylindoline, is cited as an intermediate for the production of dyes and photosensitive materials. cymitquimica.comtocosynth.comtantuchemicals.com It is a building block for various indole (B1671886) derivatives, including red fluorescent dyes used in organic light-emitting diodes (OLEDs). chemicalbook.comtantuchemicals.com However, there is a lack of specific documentation detailing the use of the this compound isomer as an intermediate for dyes or other functional materials. Dye intermediates are typically compounds that serve as raw materials for dyestuffs, including acid, reactive, and direct dyes. oceanicdyechem.com
Role in Impurity Profiling and Stability Studies of Drug Substances
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, involving the identification and quantification of unwanted chemicals in active pharmaceutical ingredients (APIs) and finished drug products. researchgate.netijbpas.comnih.gov These impurities can arise from the synthesis process (starting materials, by-products), degradation of the drug substance during storage, or interaction with other components. medwinpublishers.comajprd.com
In the context of Indapamide, stability studies have identified several degradation products and process-related impurities. One commonly observed impurity is 1-amino-2-methylindoline, the unreacted precursor. researchgate.net However, there are no available studies or reports that identify This compound as a known impurity or degradation product in the stability studies of Indapamide or other drug substances.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structures of 2 Methylindolin 6 Amine
The comprehensive analysis of 2-Methylindolin-6-amine relies on a suite of advanced spectroscopic and crystallographic techniques. These methods provide a detailed map of the molecule's functional groups, atomic connectivity, and three-dimensional arrangement, which are foundational to understanding its chemical properties.
Theoretical and Computational Studies of 2 Methylindolin 6 Amine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scirp.orgmdpi.com It is employed to determine optimized molecular geometries, where the molecule is at its lowest energy state, and to calculate a variety of molecular properties. scirp.orgaps.orgliverpool.ac.uk The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) is critical for the accuracy of the calculations. crimsonpublishers.comresearchgate.netmdpi.com
For derivatives of the indoline (B122111) scaffold, DFT has been successfully used to determine structural characteristics and energies. scirp.orgcrimsonpublishers.com For instance, in a study on 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, the molecular geometry was optimized using the B3LYP/6-31G(d,p) level of theory to find its most stable conformation. crimsonpublishers.com Such calculations for 2-Methylindolin-6-amine would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analyses.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. crimsonpublishers.comnumberanalytics.comresearchgate.net A small energy gap suggests that a molecule is more polarizable, requires less energy for excitation, and is generally more reactive, often referred to as a "soft" molecule. crimsonpublishers.com Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net
In a computational study of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, a related indoline derivative, the HOMO-LUMO energy gap was calculated to be 3.5146 eV, indicating it is a soft and reactive molecule. crimsonpublishers.com The calculated energies showed that charge transfer occurs within the molecule. crimsonpublishers.com These quantum chemical descriptors are vital for understanding the potential biological activity of such compounds. crimsonpublishers.com
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |
|---|---|---|---|---|---|---|
| 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | B3LYP/6-31G(d,p) | -6.4261 | -2.9115 | 3.5146 | 1.7573 | 4.6688 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. crimsonpublishers.comuni-muenchen.de It is used to identify regions that are prone to electrophilic and nucleophilic attack. crimsonpublishers.comresearchgate.net The MEP surface is typically color-coded: regions of negative electrostatic potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and indicate sites for nucleophilic attack. crimsonpublishers.comuni-muenchen.de
For the derivative 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, MEP analysis revealed that the negative potential regions are concentrated on the electronegative oxygen atoms of the ketone and amide groups, identifying them as probable sites for electrophilic attack. crimsonpublishers.com The areas around the hydrogen atoms showed positive potential, marking them as likely sites for nucleophilic interactions. crimsonpublishers.com For this compound, an MEP analysis would similarly predict that the lone pair of electrons on the nitrogen atom of the 6-amino group would create a region of strong negative potential, making it a primary site for electrophilic reactions and hydrogen bonding.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Molecular Modeling and Simulation
Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.netajms.iq
Derivatives of indole (B1671886) and indoline are known to possess a wide range of biological activities and have been the subject of numerous docking studies. mdpi.comresearchgate.netajms.iqisfcppharmaspire.com For example, various 2-methylindole (B41428) analogs have been synthesized and docked against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST) to evaluate their potential as inhibitors. researchgate.netx-mol.com Other studies have investigated indole derivatives as inhibitors of cyclooxygenase (COX) enzymes. isfcppharmaspire.com The docking scores and binding energies from these studies help to quantify the strength of the interaction and identify key amino acid residues involved in the binding.
| Derivative Class | Protein Target | Key Findings / Docking Score | Reference |
|---|---|---|---|
| 2-Methylindole analogs | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Analog 4b showed the best inhibitory activity with IC50 values of 0.648 µM (AChE) and 0.745 µM (BChE). Docking confirmed binding in the active site. | researchgate.netx-mol.com |
| Indole-oxazole derivatives | COX-1 / COX-2 | Compounds showed high docking scores (e.g., 5f : 65.13 for COX-2) compared to the standard drug celecoxib (B62257) (67.90). | isfcppharmaspire.com |
| Isatin-thiazole derivatives | Microbial DNA-gyrase / Fungal Lanosterol 14-alpha demethylase | Compound 3d had a docking score of -6.535 against DNA gyrase; compound 3e scored -7.3 against the fungal enzyme. | ajms.iq |
| Coumarin-triazole-isatin hybrids | Butyrylcholinesterase (BChE) | Hybrids showed high potency and selectivity for BChE, identifying them as promising leads for Alzheimer's disease. | mdpi.com |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov These different arrangements are called conformations or conformers, and they often have different potential energies. pageplace.de Understanding the preferred conformations of a molecule is essential, as the specific three-dimensional shape it adopts is often critical for its biological activity and ability to bind to a receptor. nih.gov
For a molecule like this compound, conformational flexibility arises from the puckering of the five-membered indoline ring and rotation around the single bond connecting the amino group to the aromatic ring. A study on 2-substituted indole melatonin (B1676174) receptor ligands used conformational analysis to explain the observed receptor subtype selectivity, suggesting that certain structural and conformational similarities with other selective ligands were responsible for the activity. nih.gov
The collection of all possible conformations and their corresponding energies can be represented as an energy landscape. Low-energy regions on this landscape correspond to stable or metastable conformations. For complex molecules, the landscape can have multiple low-energy "funnels," representing different stable structural families that the molecule can adopt. scilit.com Computational methods are used to explore this landscape to identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structural preferences.
Molecular Docking Studies for Ligand-Target Interactions
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. researchgate.net By modeling reactions at an atomic level, researchers can investigate pathways that are difficult or impossible to observe experimentally. researchgate.net Theoretical calculations provide detailed insights into the sequence of elementary steps, the nature of transient intermediates, and the structures of transition states that govern the reaction's course and outcome. wikipedia.org
Methods such as Density Functional Theory (DFT) are frequently employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. sioc-journal.cnnih.gov This approach allows for the proposal and validation of mechanistic hypotheses, such as whether a reaction proceeds through a concerted or stepwise pathway. sioc-journal.cn For instance, in cross-coupling reactions, computational studies can help distinguish between different catalytic cycles and identify the rate-determining step. nih.gov The integration of these computational models with experimental observations provides a comprehensive understanding of the reaction dynamics.
Transition State Characterization and Reaction Pathways
A cornerstone of mechanistic studies is the characterization of transition states (TS), the high-energy structures that connect reactants and products. smu.edu Computational chemistry allows for the precise determination of the geometry and energy of these fleeting species. For example, in the acylation of structurally similar 2-methyl-1,2,3,4-tetrahydroquinolines, quantum chemical calculations have been used to determine the geometries of diastereoisomeric transition state structures. researchgate.net These studies revealed that specific aromatic interactions can lead to greater stabilization of one transition state over another, thereby explaining the observed stereoselectivity. researchgate.net
In palladium-catalyzed reactions for the synthesis of C7-aminoindoline derivatives, computational analysis can help delineate between competing reaction pathways. rsc.org It has been proposed that an intermediate can follow two different routes: one leading to a C4-ethylamine indole and another to the C7-aminoindoline. rsc.org DFT calculations can model the intermediates and transition states for each pathway (Pathway A vs. Pathway B), helping to understand the factors that control the selective formation of one product over the other. rsc.org Similarly, in the enantioselective acetylation of indolones, DFT calculations of the transition states have identified key noncovalent interactions, such as CH-π interactions, that are responsible for the observed enantioselectivity. chinesechemsoc.org
The reaction path can be further analyzed using techniques like the Intrinsic Reaction Coordinate (IRC), which maps the trajectory from the transition state down to the reactants and products, confirming the connection between these stationary points on the potential energy surface. smu.edukoreascience.kr
Kinetic and Thermodynamic Parameters from Theoretical Calculations
Theoretical calculations are a powerful means of obtaining crucial kinetic and thermodynamic data for reactions involving this compound derivatives. koreascience.kr These parameters are essential for understanding reaction feasibility, rates, and equilibria.
Thermodynamic Parameters: High-level quantum chemistry methods, such as G4, G3MP2, and CBS-APNO, can be used to calculate standard enthalpies of formation (ΔfH°) for indole and indoline derivatives with high accuracy. mdpi.com These theoretical values can be compared with experimental data from techniques like combustion calorimetry to ensure their reliability. mdpi.com The energetics of subsequent reaction steps, such as hydrogenations, can then be followed computationally. mdpi.com
Below is a table showing theoretically calculated gas-phase enthalpies of formation for related indole compounds, demonstrating the consistency across different high-level methods.
| Compound | Method | Calculated ΔfH° (g, 298.15 K) (kJ·mol⁻¹) |
| 1-Methylindole | G4 | 114.3 |
| G3MP2 | 114.7 | |
| CBS-APNO | 114.7 | |
| 1-Methylindoline | G4 | 69.3 |
| G3MP2 | 69.7 | |
| CBS-APNO | 69.8 | |
| This table is generated based on data from reference mdpi.com. |
Kinetic Parameters: According to the transition state theory, the activation energy (Ea) or activation enthalpy (ΔH‡) of a reaction can be calculated as the energy difference between the reactants and the transition state. researchgate.net This calculated barrier provides a direct measure of the kinetic feasibility of a reaction pathway. For example, in the amine-induced decomposition of TNT, a transition state was located with a calculated activation enthalpy of only 5.6 kcal/mol, indicating a kinetically favorable pathway. researchgate.net
Computational software can also be used to calculate rate constants by considering factors such as vibrational frequencies and anharmonic corrections, which can significantly influence the results. koreascience.kr The calculated parameters can then be used to fit Arrhenius-type equations to predict reaction rates at different temperatures. koreascience.kr
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-methylindoline (B143341), QSAR studies are instrumental in rational drug design, helping to predict the activity of novel molecules and guide synthetic efforts toward more potent candidates. nih.govmdpi.com
These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to create an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net Both 2D- and 3D-QSAR models have been developed for indole and indolinone derivatives. nih.govacs.org
For instance, a 2D-QSAR study on novel 1H-3-indolyl derivatives was performed to guide the synthesis of potent antioxidants. nih.gov In another study on indolin-2-one derivatives, a pre-validated 3D-QSAR pharmacophore model (ADHRR.24) was used for virtual screening. acs.org The model identified key structural features required for activity: a hydrogen-bond acceptor (A), a donor (D), a hydrophobic group (H), and two aromatic rings (R). acs.org Compounds that fit this pharmacophore model well were predicted to have higher activity. acs.org
| Parameter | Description |
| Equation | Log IC50 = 1.648 + (0.914 * qN1) - (3.662 * qN2) - (1.99 * qC3) + (0.004 * qC4) + (1.052 * qC5) + (1.226 * qN6) |
| n | 6 |
| R | 0.724 |
| R² | 0.524 |
| SE | 0.1462 |
| PRESS | 0.2994 |
| This table is based on a QSAR study on aminopyrazole derivatives from reference researchgate.net, demonstrating the methodology. |
Synergy of Experimental and Computational Approaches in Research
The combination of experimental synthesis and testing with theoretical and computational studies creates a powerful synergistic loop in the research of this compound and its derivatives. researchgate.netresearchgate.net This integrated approach allows for a deeper and more rapid understanding of chemical and biological phenomena than either method could achieve alone.
Experimental findings often provide the impetus for computational investigations. For example, an unexpected reaction outcome or a particularly high biological activity for a synthesized compound can prompt a computational study to uncover the underlying mechanistic reasons or binding modes. sioc-journal.cnresearchgate.net Conversely, computational predictions can guide experimental work, saving time and resources. frontiersin.org QSAR and virtual screening can prioritize which novel derivatives to synthesize and test, focusing efforts on the most promising candidates. nih.govacs.org
A prime example of this synergy is in mechanism elucidation. While experiments might identify the final products of a reaction, computational chemistry can map the entire pathway, including transient intermediates and transition states that are experimentally unobservable. sioc-journal.cnsmu.edu DFT calculations have been used to support experimentally proposed mechanisms, such as the stepwise pathway in certain CDC reactions. sioc-journal.cn Similarly, after synthesizing a series of indole derivatives and testing their anti-amyloid aggregation activity, computational pharmacophore modeling and 3D-QSAR studies were used to rationalize the structure-activity relationships and guide the design of the next generation of molecules. mdpi.com This iterative cycle of prediction, synthesis, testing, and rationalization accelerates the discovery process for new materials and therapeutic agents based on the 2-methylindoline scaffold.
Biological Activities of 2 Methylindolin 6 Amine Derivatives in Vitro Studies
Antimicrobial Properties
No specific research findings on the in vitro antimicrobial properties of 2-Methylindolin-6-amine derivatives were available in the provided search results.
Anticancer Potential and Cytotoxicity Studies
The anticancer effects of 2-methylindoline (B143341) derivatives have been explored through their action as angiogenesis inhibitors. ijbpas.com Angiogenesis is a critical process in tumor growth and metastasis. ijbpas.com A study envisioned that structural analogues of lenalidomide, specifically aminoacetylenic-2-methylindoline derivatives, could serve as novel angiogenesis inhibitors. ijbpas.com
A series of aminoacetylenic-2-methylindoline derivatives were synthesized and evaluated for their antiproliferative activity using the MTT colorimetric assay. ijbpas.com This assay measures the metabolic activity of cells, which corresponds to cell viability. ijbpas.com The study tested the compounds against breast and colon cancer cell lines, revealing that the newly synthesized derivatives exhibited some level of activity. ijbpas.com The compounds were tested after an exposure period of 48 hours. ijbpas.com
Table 1: In Vitro Antiproliferative Activity of Aminoacetylenic-2-methylindoline Derivatives
| Compound Series | Cancer Cell Lines Tested | Assay | Observed Activity | Source |
|---|---|---|---|---|
| Aminoacetylenic-2-methylindoline derivatives (AZ2-7) | Breast Cancer, Colon Cancer | MTT Assay | Exhibited some antiproliferative activity | ijbpas.com |
Note: Specific IC50 values for the aminoacetylenic-2-methylindoline derivatives were not detailed in the abstract.
The primary mechanism suggested for the anticancer potential of aminoacetylenic-2-methylindoline derivatives is the inhibition of angiogenesis. ijbpas.com Molecular docking studies further suggested that these compounds may act as inhibitors of the epidermal growth factor (EGF) receptor and COX-2 receptor, both of which are crucial in tumor progression. ijbpas.com
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. This process is governed by two main signaling pathways: the extrinsic and intrinsic pathways. mdpi.com
The Extrinsic Pathway: This pathway is initiated by the binding of death ligands (like TNF-α or FasL) to death receptors on the cell surface. mdpi.comgenome.jp This activation leads to a cascade involving initiator caspases, such as caspase-8. mdpi.comarchivesofmedicalscience.com
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals like DNA damage. genome.jpmdpi.com A central event is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. mdpi.comgenome.jp This, in turn, activates a cascade involving caspase-9 and effector caspases like caspase-3. mdpi.comnih.gov The process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.comnih.gov A decrease in the level of anti-apoptotic proteins like Bcl-2 can promote cell death. nih.gov Both pathways ultimately converge to activate executioner caspases that dismantle the cell. genome.jp
While the study on aminoacetylenic-2-methylindoline derivatives points towards angiogenesis and COX-2 inhibition, the induction of apoptosis via the intrinsic or extrinsic pathway represents a common terminal mechanism for many cytotoxic compounds. ijbpas.commdpi.com
In Vitro Cytotoxicity Assays on Cancer Cell Lines
Anti-inflammatory and Antioxidant Activities
The potential anti-inflammatory action of 2-methylindoline derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade. ijbpas.com
The cyclooxygenase-2 (COX-2) enzyme is a significant marker and mediator of inflammation. The anti-inflammatory activity of certain compounds can be assessed by their ability to inhibit this enzyme. A docking study on aminoacetylenic-2-methylindoline derivatives suggested a promising inhibitory effect on the COX-2 receptor. ijbpas.com Specifically, one derivative in the series, designated AZ-5, showed a high docking score of -8.6 Kcal/mol, indicating strong potential for COX-2 inhibition. ijbpas.com This suggests that these compounds could have a promising effect in mitigating processes where COX-2 plays a significant role, such as inflammation. ijbpas.com
In vitro anti-inflammatory activity is often evaluated using methods like the inhibition of heat-induced albumin denaturation. jyoungpharm.orgnih.gov For antioxidant activity, common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. japsonline.commdpi.com While these methods are standard, specific data for this compound derivatives using these assays were not found in the provided search results.
Evaluation of Antioxidant Capacity
The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. acs.orgnih.govmdpi.comresearchgate.net These spectrophotometric tests are popular due to their simplicity, speed, and reproducibility. mdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured to determine scavenging activity. mdpi.comresearchgate.net The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. researchgate.netscielo.br The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals.
While direct studies on this compound are not extensively detailed in the cited literature, research on structurally related indole (B1671886) and amine derivatives demonstrates the antioxidant potential of this class of compounds. For instance, various spiroquinoline derivatives, synthesized from amine precursors, have shown excellent potency in both DPPH and ABTS assays. acs.org Similarly, a series of Trolox amide derivatives exhibited significant radical-scavenging activity, with some compounds showing higher potency than the standard antioxidant L-ascorbic acid. scielo.br The antioxidant capacity is often linked to the presence of electron-donating groups and the ability to stabilize the resulting radical through resonance, a feature inherent to the indole nucleus. frontiersin.org Theoretical studies using Density Functional Theory (DFT) can also predict antioxidant mechanisms, such as hydrogen atom transfer, by calculating parameters like bond dissociation enthalpy. nih.gov
Table 1: Antioxidant Activity of Representative Amine and Indole Derivatives This table presents data for compounds structurally related to this compound to illustrate the antioxidant potential of the general scaffold. Data for this compound itself is not specified in the provided sources.
| Compound Class | Assay | Key Findings (IC50 values) | Reference |
|---|---|---|---|
| Spiroquinolines | ABTS | Compounds 4d, 4f, 4l showed excellent potency. | acs.org |
| Spiroquinolines | DPPH | Compounds 4a, 4d, 4f, 4g showed excellent potency compared to standard (Ascorbic Acid IC50 = 90.10 ± 0.74 µM). | acs.org |
| Trolox Amide Derivatives | ABTS | IC50 values ranged from 11.4–27.2 µM, with some compounds being more potent than L-ascorbic acid (IC50 = 28.6 µM). | scielo.br |
| Salicylaldehyde-Derived Secondary Amines | ABTS | Compound 2 showed the highest activity with an IC50 of 5.14 ± 0.11 µM, surpassing standards BHT and BHA. | mdpi.com |
| Isoxazole Derivatives | DPPH | Compounds 4h and 4y exhibited high potency with IC50 values of 0.73 and 0.38 µM, respectively. | researchgate.net |
Molecular Interaction Studies with Biological Targets
Understanding how a compound interacts with biological macromolecules is fundamental to drug discovery. For derivatives of this compound, these investigations typically involve assessing their binding to proteins and DNA, as well as their ability to inhibit enzymes. ijirset.com
Protein-Ligand Binding Affinity Assessments
The binding affinity between a ligand, such as a this compound derivative, and a target protein is a critical determinant of its potential biological activity. plos.org This affinity is quantified by the dissociation constant (Kd), where a lower value indicates a stronger binding interaction. mdpi.com Computational methods like molecular docking and free energy perturbation (FEP) are powerful tools for predicting and analyzing these interactions. mdpi.comnih.gov
Molecular docking simulates the preferred orientation of a ligand when bound to a protein's active site, predicting the binding conformation and strength, often expressed as a docking score. biointerfaceresearch.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. biointerfaceresearch.com For example, docking studies on benzothiazole (B30560) derivatives with the Lck kinase domain helped elucidate the binding modes responsible for their inhibitory action. biointerfaceresearch.com
More rigorous methods like FEP calculations, often performed with Monte Carlo or molecular dynamics simulations, provide more accurate predictions of binding affinities by computing the free energy change upon binding. nih.gov Studies on kinase inhibitors have used FEP to understand how small structural modifications, such as the addition of a methyl group, can significantly impact binding affinity by optimizing interactions within hydrophobic pockets of the ATP-binding site. nih.gov These computational approaches are invaluable for the rational design of potent and selective inhibitors based on the this compound scaffold. plos.orgarxiv.org
Table 2: Computational Methods for Protein-Ligand Binding Assessment
| Method | Description | Key Output | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and conformation of a ligand within a protein's binding site. | Binding pose, docking score, interaction types (e.g., H-bonds). | biointerfaceresearch.comtandfonline.com |
| Free Energy Perturbation (FEP) | A rigorous computational method that calculates the difference in free energy between two states (e.g., unbound and bound). | Binding free energy (ΔG), providing a quantitative measure of affinity. | nih.gov |
| Thermodynamic Integration (TI) | Another method based on molecular dynamics to calculate free energy differences. | Binding free energy (ΔG). | nih.gov |
DNA Binding Investigations
Certain small molecules can interact with DNA, which can be a mechanism for anticancer or antimicrobial activity. journalijar.com Isatin (B1672199) derivatives, which share a core structure with indoline (B122111), have been studied for their DNA binding capabilities, often as metal complexes. ijirset.comjournalijar.com These studies aim to understand the mode of interaction, which can include intercalation (stacking between base pairs), groove binding, or electrostatic interactions. journalijar.com
Techniques such as UV-visible absorption spectroscopy are commonly employed to investigate DNA binding. ijirset.com When a compound binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), can be observed. researchgate.net The magnitude of these changes, along with any shifts in the wavelength of maximum absorbance, provides evidence of interaction and can be used to calculate the binding constant (Kb), which quantifies the strength of the binding. researchgate.net For example, studies on copper(II) complexes of isatin-Schiff bases showed hypochromism, suggesting an intercalative binding mode with Calf Thymus DNA (CT-DNA). ijirset.com Agarose gel electrophoresis is another method used to study DNA cleavage activity, where the ability of a compound to break DNA strands is visualized. ijirset.com
Enzyme Inhibition Studies
The this compound scaffold is a component of molecules designed to be enzyme inhibitors, which are crucial in treating a wide range of diseases. nih.govrjeid.com In vitro enzyme assays are used to determine the inhibitory potency of a compound, typically reported as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. rjeid.com
Derivatives of related heterocyclic systems have been shown to inhibit various enzymes. For instance, pyrazoline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. jrespharm.com Some of these compounds exhibited Ki values (inhibition constants) in the sub-micromolar range, indicating high potency. jrespharm.com Similarly, other heterocyclic structures have been evaluated as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are targets for anti-inflammatory drugs, and various kinases, which are involved in cell signaling and are major targets in oncology. rjeid.comnih.gov For example, certain benzo[d]thiazol-2-amine derivatives showed significant inhibition of COX-1 and COX-2 enzymes. rjeid.com The search for dual inhibitors, such as those targeting both COX-2 and 5-lipoxygenase (5-LOX), is an active area of research to develop safer anti-inflammatory agents. nih.gov
Table 3: Examples of Enzyme Inhibition by Structurally Related Heterocyclic Compounds
| Compound Class | Target Enzyme | Key Finding (IC50 / Ki) | Reference |
|---|---|---|---|
| Pyrazoline Derivatives | Acetylcholinesterase (AChE) | Compound 1 showed a Ki of 0.13 ± 0.004 µM, more potent than the reference drug Tacrine. | jrespharm.com |
| Benzo[d]thiazol-2-amine Derivatives | COX-1 / COX-2 | Compound G10 exhibited an IC50 of 10 µM for COX-2 inhibition. | rjeid.com |
| 1,2,4-Triazole Derivatives | α-glucosidase | Compound 12d showed potent inhibition with an IC50 of 0.73 ± 0.54 µM. | nih.gov |
| Schiff Base Derivatives | E. coli DNA Gyrase | Compound 6h showed an IC50 of 79 nM, more potent than the reference novobiocin (B609625) (IC50 = 170 nM). | frontiersin.org |
| Thiopyrimidinone Derivatives | Aldose Reductase (AR) | Seven compounds had IC50 values ranging from 2.0 to 14.5 µM. | scielo.br |
Biological Relevance as a Precursor to Pharmacophores
The indole ring system, and by extension the related indoline core of this compound, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The indole scaffold is present in a wide array of natural products and synthetic drugs, demonstrating its versatility and biological importance. rsc.orgmdpi.com
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govmdpi.com These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The this compound structure contains several of these key features: a hydrophobic bicyclic core, a hydrogen bond donor/acceptor (the amine group), and an aromatic system. By modifying this core structure—adding, removing, or altering functional groups—chemists can design libraries of compounds to target specific proteins or pathways. nih.govresearchgate.net
For example, the indoline scaffold is a key component in inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.net The structure serves as a rigid anchor that can be elaborated with different substituents to optimize binding to the ATP pocket of a target kinase. nih.gov Similarly, indole and isatin derivatives have been used to develop agents targeting amyloid-beta aggregation in Alzheimer's disease, where the heterocyclic core contributes to the necessary hydrophobic and aromatic interactions. mdpi.com Therefore, this compound is not just a single chemical entity but represents a valuable precursor or building block for generating diverse pharmacophores aimed at a wide spectrum of therapeutic targets. mdpi.com
Q & A
What are the established synthetic routes for 2-Methylindolin-6-amine, and how can researchers optimize reaction yields?
Answer:
The synthesis of this compound typically involves reductive amination or cyclization reactions. For example, similar amines like 6-Methyl-2-aminopyridine are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling . Yield optimization requires careful control of reaction parameters:
- Catalyst selection : Palladium or nickel catalysts improve efficiency in coupling reactions.
- Temperature : Reactions often proceed optimally between 80–120°C.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
Researchers should report detailed protocols, including reagent purity, solvent choice, and catalyst loading, to ensure reproducibility .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR identify amine protons and aromatic carbons. For example, similar compounds like 4-Methylisoquinolin-6-amine show distinct aromatic proton shifts at δ 6.8–8.2 ppm .
- X-ray crystallography : Resolve molecular geometry, as demonstrated for 4-Methyl-6-phenylpyrimidin-2-amine (bond lengths: C–N ≈ 1.34 Å) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peaks). Prioritize spectral consistency across multiple batches to validate purity .
How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from assay variability, sample purity, or biological models. To resolve discrepancies:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive/negative controls .
- Meta-analysis : Apply the Paule-Mandel estimator or Q-profile method to quantify between-study variance and adjust for heterogeneity .
- Replicate studies : Independent validation under identical conditions (e.g., pH, temperature) reduces bias .
What computational methods predict the catalytic reactivity of this compound in coordination chemistry?
Answer:
Density Functional Theory (DFT) simulations model ligand-metal interactions. For example, bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes with transition metals (e.g., Cu) due to its chelating pyridyl groups . Key steps:
- Optimize molecular geometry using software like Gaussian.
- Calculate binding energies and frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
- Validate predictions with experimental cyclic voltammetry .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation.
- Spill management : Neutralize with absorbents like vermiculite and dispose as hazardous waste .
How can this compound be utilized as a ligand in coordination chemistry?
Answer:
The amine and aromatic nitrogen atoms act as electron donors. For example, analogous compounds form octahedral complexes with Fe or Co, enhancing catalytic activity in oxidation reactions . Researchers should:
- Screen metal salts (e.g., FeCl, CuSO) for complex formation.
- Characterize complexes using UV-Vis spectroscopy (e.g., d-d transitions) and magnetic susceptibility measurements .
What methodological considerations are essential for pharmacological assays involving this compound?
Answer:
- Dose-response curves : Use at least five concentrations to calculate IC/EC values. Include reference drugs (e.g., cisplatin for cytotoxicity assays) .
- Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid solvent toxicity.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
How does pH influence the stability of this compound in aqueous solutions?
Answer:
Under acidic conditions (pH < 3), the amine group may protonate, increasing solubility but risking decomposition. In alkaline conditions (pH > 9), oxidation or dimerization can occur. Stability studies should:
- Monitor degradation via HPLC at 24-hour intervals.
- Use buffered solutions (e.g., phosphate buffer, pH 7.4) for bioassays .
What meta-analytical approaches synthesize conflicting data on this compound’s therapeutic potential?
Answer:
- Between-study variance estimation : Use restricted maximum likelihood (REML) or Paule-Mandel methods to account for heterogeneity .
- Sensitivity analysis : Exclude outlier studies (e.g., those with high risk of bias) to assess robustness.
- Forest plots : Visualize effect sizes and confidence intervals across studies .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Answer:
Compare substituent effects:
- Methyl vs. ethyl groups : Bulkier groups (e.g., 2-Ethyl-6-methylaniline) may alter steric hindrance and binding affinity .
- Electron-withdrawing substituents : Nitro or halogen groups enhance electrophilic reactivity in cross-coupling reactions .
SAR studies require systematic synthesis of derivatives and benchmarking against parent compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
